molecular formula C10H17NOS B1668456 セビメリン CAS No. 107233-08-9

セビメリン

カタログ番号 B1668456
CAS番号: 107233-08-9
分子量: 199.32 g/mol
InChIキー: WUTYZMFRCNBCHQ-WPRPVWTQSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cevimeline is a parasympathomimetic agent that act as an agonist at the muscarinic acetylcholine receptors M1 and M3. It is indicated by the Food and Drug Administration for the treatment of dry mouth associated with Sjögren's syndrome.
Cevimeline is an orally available cholinergic agonist that is used to treat symptoms of dry mouth in patients with keratoconjunctivitis sicca (Sjögren syndrome). Cevimeline has not been linked to serum enzyme elevations during therapy or to instances of clinically apparent liver injury.
Cevimeline is a cholinergic analogue with glandular secretion stimulatory activity. Cevimeline binds to and activates muscarinic receptors, thereby increasing the secretions in exocrine salivary and sweat glands. This cholinergic agonist also increases the tone of smooth muscle in the gastrointestinal and urinary tracts. Cevimeline is being studied as a treatment for dry mouth caused by radiation therapy to the head and neck.

科学的研究の応用

アルツハイマー病治療

セビメリンはアルツハイマー病(AD)の治療に可能性を示しています。 動物モデルにおいて実験的に誘発された認知障害の改善が示されました . さらに、アルツハイマー病患者の脳脊髄液中のタウ病変に好影響を与え、アミロイドβ(Aβ)ペプチドのレベルを低下させることが示されています .

認知機能改善

セビメリンは、認知機能を改善する可能性について研究されています。 ムスカリン受容体を介して神経調節物質アセチルコリンに影響を与えることが判明しており、これは認知症の重要な症状である記憶喪失を改善するための治療法となる可能性があります .

神経変性

研究では、セビメリンの神経薬理学とその神経変性における潜在的な役割に焦点を当てています。 セビメリンは、神経変性疾患の治療における画期的な発見となる可能性があるとされています .

シェーグレン症候群における口腔乾燥症の治療

セビメリンは、シェーグレン症候群の患者における口腔乾燥症(ドライマウス)の治療に効果的に使用されています . 唾液腺機能が低下したヒトでは、ピロカルピンと同じくらい効果的に唾液分泌を刺激します .

持続的な唾液分泌効果

セビメリンは、持続的な唾液分泌効果があります。 ヒトにセビメリン30mgを経口投与すると、唾液流量が適度に持続的に増加し、その効果は少なくとも4〜6時間は持続します .

外分泌腺分泌

セビメリンは、ムスカリン受容体に結合するコリン作動性アゴニストです。 十分な量のムスカリン作動性アゴニストは、唾液腺や汗腺などの外分泌腺の分泌を増加させることができます .

作用機序

Cevimeline, also known as (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3’-1-azabicyclo[2.2.2]octane], is a synthetic analog of the natural alkaloid muscarine . It has a wide range of applications in the medical field, particularly in the treatment of dry mouth and Sjögren’s syndrome . This article will delve into the mechanism of action of cevimeline, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Cevimeline primarily targets the muscarinic acetylcholine receptors M1 and M3 . These receptors are common in secretory glands, such as salivary and sweat glands . The activation of these receptors results in an increase in secretion from the secretory glands .

Mode of Action

As a muscarinic agonist , cevimeline binds to and activates the muscarinic M1 and M3 receptors . This activation triggers an increase in secretion from the secretory glands . This interaction with its targets leads to changes in the body, particularly in the exocrine glands such as salivary and sweat glands .

Biochemical Pathways

The activation of the M1 and M3 receptors by cevimeline influences the neuromodulator acetylcholine . This interaction can increase the secretion of exocrine glands and the tone of the smooth muscle in the gastrointestinal and urinary tracts .

Pharmacokinetics

Cevimeline is rapidly absorbed following oral administration, with peak concentrations achieved within 1.5–2 hours . Food intake can decrease the rate of absorption . The protein binding of cevimeline is less than 20% , which impacts its bioavailability.

Result of Action

The primary result of cevimeline’s action is the increased secretion from the exocrine glands, such as salivary and sweat glands . This increase in secretion helps alleviate symptoms of dry mouth associated with conditions like Sjögren’s syndrome .

Action Environment

Environmental factors can impact the efficacy and stability of cevimeline . Companies must consider the potential environmental impact of their operations and take measures to reduce their environmental footprint . Changes in environmental regulations can also affect the market for cevimeline .

生化学分析

Biochemical Properties

Cevimeline is a cholinergic agonist that binds to muscarinic receptors . Muscarinic agonists in sufficient dosage can increase secretion of exocrine glands, such as salivary and sweat glands, and increase the tone of the smooth muscle in the gastrointestinal and urinary tracts .

Cellular Effects

Cevimeline increases the secretions of the saliva and sweat glands in the body . It is used to treat dry mouth in people with Sjögren’s Syndrome . Known side effects include nausea, vomiting, diarrhea, excessive sweating, rash, headache, runny nose, cough, drowsiness, hot flashes, blurred vision, and difficulty sleeping .

Molecular Mechanism

Cevimeline exerts its effects at the molecular level by binding and activating the muscarinic M1 and M3 receptors . The M1 receptors are common in secretory glands (exocrine glands such as salivary and sweat glands), and their activation results in an increase in secretion from the secretory glands . The M3 receptors are found on smooth muscles and in many glands which help to stimulate secretion in salivary glands, and their activation generally results in smooth muscle contraction and increased glandular secretions .

Temporal Effects in Laboratory Settings

Cevimeline toxicity is characterized by an exaggeration of its parasympathomimetic effects . These may include headache, visual disturbance, lacrimation, sweating, respiratory distress, gastrointestinal spasm, nausea, vomiting, atrioventricular block, tachycardia, bradycardia, hypotension, hypertension, shock, and mental confusion .

Dosage Effects in Animal Models

In animal studies, cevimeline doses sufficient to induce salivation (e.g., oral administration of 3–10 mg/kg) generally did not affect general behavior . Furthermore, it has demonstrated to positively influence tau pathology and reduce the levels of amyloid-β (Aβ) peptide in the cerebral spinal fluid of Alzheimer’s patients .

Metabolic Pathways

Cevimeline is primarily metabolized in the liver, with isozymes CYP2D6 and CYP3A4 responsible for its metabolism . Approximately 44.5% of the drug is converted to cis and trans-sulfoxide, 22.3% to glucuronic acid conjugate, and 4% to N-oxide of cevimeline .

Transport and Distribution

Cevimeline has a volume of distribution of approximately 6L/kg and is less than 20% bound to human plasma proteins .

Subcellular Localization

Cevimeline-induced AQP5 trafficking from intracellular structures to apical plasma membranes (APMs) in the interlobular duct cells of rat parotid glands has been observed . Lipid raft markers flotillin-2 and GM1 colocalized with AQP5 and moved with AQP5 in response to cevimeline .

特性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane] involves the formation of the spirocyclic ring system through a cyclization reaction. The starting material for the synthesis is (R)-pulegone, which is converted to the corresponding amine through a reductive amination reaction. The amine is then reacted with a thiol to form the oxathiolane ring, followed by cyclization to form the spirocyclic ring system.", "Starting Materials": [ "(R)-pulegone", "Thiol", "Reductive amination reagents" ], "Reaction": [ { "Step 1": "Reductive amination of (R)-pulegone with amine reagents to form the corresponding amine.", "Reagents": "(R)-pulegone, Amine reagents, Reducing agent", "Conditions": "Inert atmosphere, Room temperature" }, { "Step 2": "Reaction of the amine with thiol to form the oxathiolane ring system.", "Reagents": "Amine, Thiol, Base", "Conditions": "Inert atmosphere, Room temperature" }, { "Step 3": "Cyclization of the oxathiolane ring system to form the spirocyclic ring system.", "Reagents": "Oxathiolane ring system, Acid catalyst", "Conditions": "Inert atmosphere, Room temperature" } ] }

CAS番号

107233-08-9

分子式

C10H17NOS

分子量

199.32 g/mol

IUPAC名

(2S,5S)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

InChI

InChI=1S/C10H17NOS/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11/h8-9H,2-7H2,1H3/t8-,10-/m0/s1

InChIキー

WUTYZMFRCNBCHQ-WPRPVWTQSA-N

異性体SMILES

C[C@H]1O[C@@]2(CN3CCC2CC3)CS1

SMILES

CC1OC2(CN3CCC2CC3)CS1

正規SMILES

CC1OC2(CN3CCC2CC3)CS1

外観

Solid powder

melting_point

201-203 °C (HCl salt)
Molecular weight: 244.79;  white to off-white crystalline powder;  melting point range: 201-203 °C;  freely soluble in alcohol and chloroform;  very soluble in water;  virtually insoluble in ether;  pH 4.6-5.6 for a 1% aqueous solution /Cevimeline hydrochloride/

その他のCAS番号

107233-08-9

物理的記述

Solid

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Very soluble
In water, 4.1X10+4 mg/L at 25 °C /Estimated/

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

2-methyspiro(1,3-oxathiolane-5,3)quinuclidine
AF 102B
AF 102B, (cis-(+))-isomer
AF 102B, (trans)-isomer
AF-102B
AF102B
cevimeline
cevimeline hydrochloride
Evoxac
FKS 508
FKS-508
SNI 2011
SNI-2011

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 2
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 3
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 4
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 5
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]
Reactant of Route 6
(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。